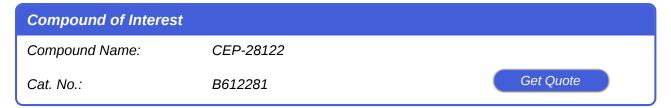


Application Notes and Protocols for CEP-28122 in Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

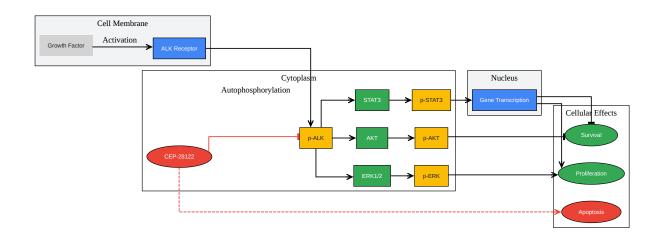
Introduction

CEP-28122 is a potent and highly selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5] Constitutive activation of ALK through chromosomal translocations, point mutations, or gene amplification is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][5] CEP-28122 exerts its anti-tumor activity by inhibiting ALK tyrosine phosphorylation, thereby blocking downstream signaling pathways and inducing cytotoxicity and growth inhibition in ALK-positive cancer cells.[3][5] With an IC50 of 1.9 nM for recombinant ALK, CEP-28122 is a valuable tool for preclinical cancer research.[2][4][6] While highly selective for ALK, it also shows inhibitory activity against Flt4, and the Tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC at higher concentrations.[4][6]

Mechanism of Action

CEP-28122 is a diaminopyrimidine derivative that acts as an ATP-competitive inhibitor of the ALK receptor tyrosine kinase.[5] By binding to the ATP-binding pocket of the ALK kinase domain, **CEP-28122** prevents the autophosphorylation and activation of the receptor. This, in turn, inhibits the phosphorylation of downstream effector proteins, including Stat-3, Akt, and ERK1/2, leading to the suppression of cell proliferation, survival, and induction of apoptosis in cancer cells harboring activated ALK.[2]





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Caption: **CEP-28122** inhibits ALK autophosphorylation, blocking downstream signaling pathways.

Quantitative Data Summary

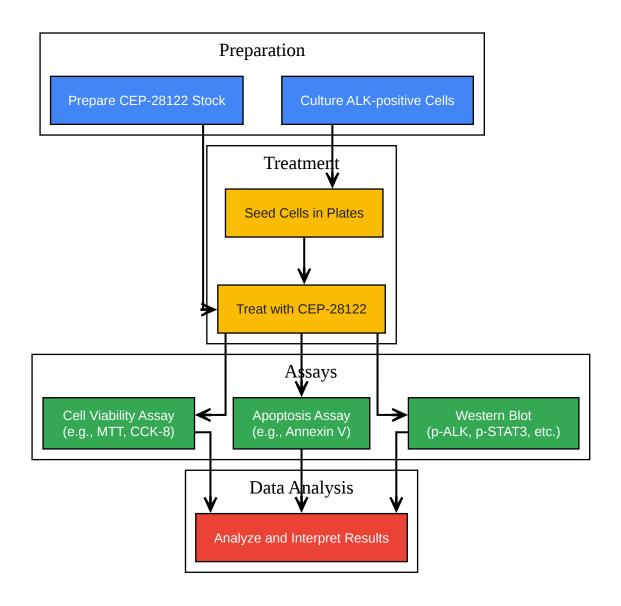
The following table summarizes the effective concentrations of **CEP-28122** in various in vitro assays.



Parameter	Cell Line	Concentrati on Range	IC50	Assay Type	Reference
ALK Kinase Activity	Recombinant	-	1.9 nM	TRF Assay	[2][4][5]
Flt4 Kinase Activity	Recombinant	-	46 nM	Kinase Assay	[4][6]
Growth Inhibition	Karpas-299 (ALCL)	3-3000 nM	20 nM (for p- ALK)	Cell Viability	[2][4][5]
Growth Inhibition	Sup-M2 (ALCL)	3-3000 nM	-	Cell Viability	[2][5]
Growth Inhibition	NCI-H2228 (NSCLC)	3-3000 nM	-	Cell Viability	[5]
Growth Inhibition	NCI-H3122 (NSCLC)	3-3000 nM	-	Cell Viability	[5]
Growth Inhibition	NB-1 (Neuroblasto ma)	-	-	Cell Viability	[3][5]
ALK Phosphorylati on Inhibition	Sup-M2 (ALCL)	30-1000 nM	-	Western Blot	[2]

Experimental Protocols





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